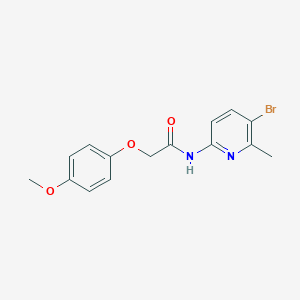![molecular formula C24H25N3O4S B250804 3,5-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B250804.png)
3,5-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that belongs to the class of phenethylamine psychedelics. It is also known as 2C-T-7, and it has been studied for its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 3,5-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is not fully understood. It is thought to work by interacting with serotonin receptors in the brain, specifically the 5-HT2A receptor. This interaction leads to changes in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. It has also been shown to increase levels of antioxidant enzymes, which help protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of studying 3,5-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its potential therapeutic effects. It may be useful for studying the mechanisms of depression, anxiety, and post-traumatic stress disorder. One limitation is that it is a controlled substance and may not be readily available for research purposes.
Direcciones Futuras
There are several future directions for the study of 3,5-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide. One direction is to further study its potential therapeutic effects, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder. Another direction is to study its potential as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with serotonin receptors in the brain.
Métodos De Síntesis
The synthesis method of 3,5-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide involves the reaction of 2,5-dimethoxybenzaldehyde with 2-thienylacetic acid to form the intermediate 2,5-dimethoxy-N-(2-thienylmethyl)benzamide. This intermediate is then reacted with 4-(2-chloroethyl)piperazine to form the final product, this compound.
Aplicaciones Científicas De Investigación
3,5-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been studied for its potential therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential as a treatment for depression, anxiety, and post-traumatic stress disorder.
Propiedades
Fórmula molecular |
C24H25N3O4S |
|---|---|
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
3,5-dimethoxy-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C24H25N3O4S/c1-30-20-14-17(15-21(16-20)31-2)23(28)25-18-5-7-19(8-6-18)26-9-11-27(12-10-26)24(29)22-4-3-13-32-22/h3-8,13-16H,9-12H2,1-2H3,(H,25,28) |
Clave InChI |
ACIVKCBUUZMHEJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)OC |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B250731.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B250732.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)






![N-[2-(difluoromethoxy)phenyl]-4-isobutoxybenzamide](/img/structure/B250744.png)
![5-chloro-N-[2-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B250746.png)
